molecular formula C6H10N2O2 B1358002 5,5-Dimethyl-1,3-diazinane-2,4-dione CAS No. 26239-26-9

5,5-Dimethyl-1,3-diazinane-2,4-dione

Cat. No. B1358002
CAS RN: 26239-26-9
M. Wt: 142.16 g/mol
InChI Key: OCYRSDBUVNSJBS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-diazinane-2,4-dione is an organic compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol. It belongs to a class of compounds known as diazinanes .


Molecular Structure Analysis

Diazinanes, the class of compounds to which 5,5-Dimethyl-1,3-diazinane-2,4-dione belongs, are nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring . They exist in three isomeric forms depending on the relative position of the two nitrogen atoms .

Scientific Research Applications

Chemical Reactions and Derivatives

5,5-Dimethyl-1,3-diazinane-2,4-dione is involved in various chemical reactions leading to the formation of complex compounds. For example, its reaction with 1,2-diaminobenzenes results in different derivatives of 5,5-dimethylcyclohexane-1,3-diones, which under certain conditions can cyclize into hydrochlorides or undergo bond cleavage to yield other substituted compounds (Gurkovskii et al., 1999).

Isomerization in Acid Media

This compound demonstrates interesting behavior under strong acid media. For instance, 5,5-Dimethylcyclohexane-1,3-dione and its derivatives isomerize to form 5,6-dihydropyran-4-ones when irradiated in strong acid solutions (Saito et al., 1981).

Polymerization Studies

In polymer science, derivatives of 5,5-Dimethyl-1,3-diazinane-2,4-dione have been used. For example, perhydro-1,5-diazocine-2,4-dione, a derivative, was polymerized to produce polytrimethylenemalonamide, demonstrating its application in creating novel polymers (Iwakura et al., 1973).

Synthesis of Complex Heterocycles

The compound also plays a role in the synthesis of complex heterocyclic structures. For instance, certain derivatives undergo intramolecular cyclization to form diazomethyl-4-furanones, demonstrating its utility in synthesizing structurally diverse heterocycles (Tolochko et al., 1988).

Applications in Photoreactive Materials

Furthermore, derivatives like 5-diazo Meldrum's acid have been studied for their behavior in photoreactive materials, particularly in polymer matrices, highlighting their potential use in lithographic applications (Lippert et al., 1996).

Biocide Synthesis

In biocidal applications, derivatives like 3-allyl-5,5-dimethylhydantoin have been synthesized and found to exhibit high antibacterial activities, suggesting their potential in creating novel antimicrobial agents (Sun & Sun, 2001).

Catalytic Reactions

The compound is also involved in catalytic reactions. For example, its reaction in the presence of palladium catalysts and CuCl2 forms various cyclic compounds, indicating its role in facilitated catalytic processes (Pei et al., 2003).

properties

IUPAC Name

5,5-dimethyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2)3-7-5(10)8-4(6)9/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYRSDBUVNSJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611768
Record name 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-1,3-diazinane-2,4-dione

CAS RN

26239-26-9
Record name 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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